4-Azido-4-deoxyglucose
Description
Significance of Azido-Functionalized Carbohydrates as Bioorthogonal Tools
Azido (B1232118) sugars are synthetic monosaccharides where a hydroxyl group (-OH) has been replaced by an azide (B81097) group (-N₃). mdpi.com This small, abiotic functional group is essentially invisible to the cell's metabolic machinery, allowing it to be incorporated into glycoconjugates—glycoproteins, glycolipids, and proteoglycans—through the cell's own biosynthetic pathways. mdpi.comnih.govuni-konstanz.de This process is known as metabolic glycoengineering. uni-konstanz.de
Once incorporated, the azide group serves as a chemical "handle." It can be selectively targeted with a probe molecule containing a complementary bioorthogonal functional group, such as a phosphine (B1218219) (in the Staudinger ligation) or an alkyne (in the copper(I)-catalyzed azide-alkyne cycloaddition, or CuAAC, and the strain-promoted azide-alkyne cycloaddition, or SPAAC). cas.orguni-konstanz.de These "click chemistry" reactions are highly specific and efficient, enabling researchers to attach various tags—like fluorescent dyes or biotin (B1667282)—to the modified glycans. nih.gov This allows for the visualization, tracking, and enrichment of specific glycoconjugates for further analysis. mdpi.comnih.gov
The use of azido sugars has enabled significant discoveries, including the identification of novel glycoproteins, the visualization of glycan trafficking in living cells and organisms, and even the discovery of a new class of biomolecules called glycoRNAs. cas.orgmdpi.com
Overview of Research Trajectories for 4-Azido-4-deoxyglucose and Analogs
4-Azido-4-deoxy-D-glucose (this compound) is an azide-containing analog of D-glucose. biosynth.com Research into this specific compound and its structural relatives has followed several key trajectories:
Enzyme Inhibition Studies: Early research on this compound explored its potential as an inhibitor of enzymes involved in carbohydrate metabolism. For instance, it was synthesized and tested as a potential inhibitor for lactose (B1674315) synthase. nih.govresearchgate.net These studies revealed that while it does act as an inhibitor, it binds much more weakly to the enzyme system than glucose, highlighting the importance of the 4-hydroxyl group for substrate recognition. nih.govresearchgate.net
Metabolic Labeling and Glycan Profiling: More recent research has focused on utilizing this compound and its analogs as metabolic chemical reporters. researchgate.net By feeding cells these modified sugars, researchers can label and subsequently identify glycoproteins. For example, studies using analogs like 2-azido-2-deoxy-glucose have revealed the promiscuity of certain enzymes like O-GlcNAc transferase, which can incorporate this unnatural sugar into proteins. nih.govsfu.ca
Development of Selective Probes: A significant challenge in metabolic glycoengineering is the potential for metabolic interconversion of the azido sugar analogs within the cell. pnas.org For example, an azido-galactose analog might be converted into an azido-glucose analog, leading to off-target labeling. pnas.org To address this, researchers are designing new analogs with structural modifications that resist enzymatic conversion, thereby providing more selective probes for specific glycan types. pnas.org For instance, the development of 4FGalNAz, a fluorinated analog of GalNAz, was an attempt to create a more selective reporter for mucin-type O-linked glycosylation. researchgate.net
The table below summarizes some key azido sugar analogs and their primary research applications.
| Azido Sugar Analog | Primary Research Application(s) |
| This compound | Enzyme inhibition studies (lactose synthase), metabolic labeling. nih.govresearchgate.net |
| N-azidoacetylmannosamine (ManNAz) | Metabolic labeling of sialic acid-containing glycans. cas.orgmdpi.comnih.gov |
| N-azidoacetylgalactosamine (GalNAz) | Metabolic labeling of O-linked glycans. mdpi.comnih.gov |
| N-azidoacetylglucosamine (GlcNAz) | Metabolic labeling of O-linked glycans. mdpi.comnih.gov |
| 6-azidofucose (6AzFuc) | Metabolic labeling of fucosylated glycans. nih.govpnas.org |
| 2-azido-2-deoxy-glucose (GlcAz) | Probing the substrate specificity of O-GlcNAc transferase. nih.govsfu.ca |
| 4-azido-4-deoxy-galactose (Ac44AzGal) | Investigated as a potential metabolic chemical reporter. researchgate.netresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5S)-4-azido-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-5(3(12)1-10)6(14)4(13)2-11/h2-6,10,12-14H,1H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDMQMIMGQKBTN-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)N=[N+]=[N-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)N=[N+]=[N-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942539 | |
| Record name | 4-Azido-4-deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20379-59-3 | |
| Record name | 4-Azido-4-deoxyglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020379593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Azido-4-deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations in Azido Sugar Synthesis and Reactivity
Detailed Reaction Pathway Analysis for Azide (B81097) Introduction
The primary method for introducing an azide group at the C4 position of a glucose derivative involves the nucleophilic substitution of a suitable leaving group, typically a sulfonate ester like a triflate or mesylate, with an azide anion. uni-konstanz.denih.gov This reaction generally proceeds via an S_N2 mechanism, which results in the inversion of stereochemistry at the carbon center. nih.govnih.gov For the synthesis of 4-azido-4-deoxy-D-glucose, a common starting material is a D-galactose derivative, where the hydroxyl group at C4 is in an axial position, facilitating the backside attack by the azide nucleophile to yield the desired product with an equatorial azido (B1232118) group. nih.gov
The reaction pathway can be summarized as follows:
Activation of the Hydroxyl Group: The C4 hydroxyl group of a protected glucose or galactose derivative is converted into a good leaving group. Trifluoromethanesulfonyl (triflyl) chloride or anhydride (B1165640) is often used for this purpose, forming a triflate ester.
Nucleophilic Displacement: The activated sugar is then treated with an azide source, such as sodium azide (NaN₃) or tetrabutylammonium (B224687) azide (TBAN₃), in a suitable solvent. nih.gov The azide ion acts as a nucleophile, attacking the C4 carbon and displacing the triflate group. nih.gov
Stereochemical Inversion: The S_N2 attack occurs from the face opposite to the leaving group, leading to an inversion of configuration at the C4 position. nih.govnih.gov
Recent studies have also explored alternative pathways, such as the use of the Mitsunobu reaction, which allows for the direct conversion of a hydroxyl group to an azide with inversion of stereochemistry. beilstein-journals.org This method involves reacting the alcohol with hydrazoic acid in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate. beilstein-journals.org
Influence of Solvent and Protecting Group Configuration on Reaction Outcomes
The efficiency and stereoselectivity of the azide introduction are significantly influenced by the choice of solvent and the nature and configuration of the protecting groups on the sugar ring. nih.govacs.org
Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly employed for S_N2 reactions involving azide salts. uni-konstanz.denih.gov These solvents are effective at solvating the cation of the azide salt while leaving the azide anion relatively free and highly nucleophilic. The polarity of the solvent can also influence the conformational equilibrium of the sugar ring, which in turn can affect the accessibility of the reaction center to the incoming nucleophile. acs.org In some cases, less polar solvents can favor competing rearrangement reactions over the desired nucleophilic substitution. nih.gov
Protecting Group Configuration: The stereochemistry and electronic properties of protecting groups at positions adjacent to the reaction center can have a profound impact on the reaction outcome. nih.govacs.org This is often referred to as neighboring group participation (NGP). For instance, an acyl protecting group at C3 or C6 can, under certain conditions, participate in the reaction, leading to the formation of cyclic intermediates and potentially resulting in retention of configuration or rearrangement products instead of the desired inversion. nih.gov
A study on the synthesis of di-azido sugars highlighted the dependency between the solvent and protecting groups. For a substrate with an anti-diequatorial configuration between the triflate and an ester protecting group, neighboring group participation was more favored in a polar solvent. nih.gov Conversely, in a nonpolar solvent, an anti-di-axial relationship could lead to the formation of an undesirable acetoxonium ion intermediate, which competes with the azide attack. nih.gov The choice of protecting groups can also exert steric hindrance, affecting the approach of the azide nucleophile. Bulky protecting groups can shield one face of the sugar ring, directing the nucleophile to the opposite face and enhancing the stereoselectivity of the reaction.
Table 1: Influence of Solvent on the Double Inversion Synthesis of Azido Sugars This interactive table summarizes the effect of different solvents on the yield of a double inversion reaction to introduce azide groups, as described in a study on rare deoxy amino sugar synthesis.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 80 | 12 | 75 |
| 2 | CH₃CN | 80 | 24 | 60 |
| 3 | Toluene | 110 | 24 | 45 |
| 4 | Dioxane | 100 | 24 | 50 |
| Data adapted from studies on azide-based double inversion synthesis. nih.gov |
Competition Between Nucleophilic Attack and Rearrangement Pathways
In the synthesis of azido sugars, the desired S_N2 nucleophilic attack by the azide ion can face competition from other reaction pathways, primarily elimination reactions and rearrangements. nih.govnih.gov
Elimination Reactions: If the substrate has a proton on a carbon adjacent to the leaving group that is in an anti-periplanar arrangement, an E2 elimination reaction can occur, leading to the formation of an unsaturated sugar (a glycal). The basicity of the azide ion, although a good nucleophile, can promote this side reaction, especially at elevated temperatures.
Rearrangement Pathways: The Winstein rearrangement is a notable competing pathway in the synthesis of allylic azides, where the initially formed azide can isomerize. nih.gov In the context of 4-azido-4-deoxyglucose synthesis from a galactose precursor, rearrangements involving neighboring protecting groups are a more common concern. nih.gov As mentioned earlier, participating groups like esters can lead to the formation of cyclic intermediates (e.g., oxonium or dioxolanium ions). nih.gov The collapse of these intermediates can result in the migration of the protecting group or the introduction of the nucleophile at a different position, leading to a mixture of constitutional isomers. researchgate.net
The balance between these competing pathways is delicate and can be tipped by subtle changes in the reaction conditions. For example, a study investigating self-promoted N-glycosylations found that at lower temperatures, a mixture of O- and N-glycosides was observed, with the O-glycoside rearranging to the thermodynamically more stable N-glycoside at higher temperatures. researchgate.net The choice of a non-participating protecting group, such as a benzyl (B1604629) ether, at adjacent positions is a common strategy to suppress these unwanted rearrangements and favor the direct S_N2 displacement.
Mechanistic Studies of Bioorthogonal Ligation Reactions
This compound, once synthesized, serves as a valuable chemical reporter for studying biological processes. The azide group is bioorthogonal, meaning it does not react with endogenous functional groups found in living systems. This allows for its selective reaction with an exogenously supplied probe molecule through so-called "click chemistry" or other bioorthogonal ligations. nih.govrsc.org
Staudinger Ligation: One of the first bioorthogonal reactions to be widely used is the Staudinger ligation. acs.orgnih.gov The classical Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide intermediate, which is then hydrolyzed to an amine and a phosphine oxide. wikipedia.org For bioorthogonal applications, the phosphine is engineered with an electrophilic trap (typically a methyl ester) ortho to the phosphorus atom. nih.gov
The mechanism proceeds as follows:
Nucleophilic attack of the phosphine on the terminal nitrogen of the azide forms a phosphazide. nih.gov
This intermediate loses dinitrogen (N₂) to form an aza-ylide. nih.govwikipedia.org
The aza-ylide then undergoes an intramolecular cyclization, with the imine nitrogen attacking the proximal ester trap. nih.gov
Subsequent hydrolysis of the resulting bicyclic intermediate yields a stable amide bond, covalently linking the sugar to the phosphine-containing probe. nih.gov
While effective, the Staudinger ligation has been noted for its relatively slow kinetics. rsc.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the limitations of the Staudinger ligation and the cytotoxicity of the copper catalyst used in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.govnih.gov This reaction utilizes a cyclooctyne (B158145), a highly strained alkyne, which readily undergoes a [3+2] cycloaddition with an azide without the need for a catalyst. researchgate.netnih.gov
The reaction is a 1,3-dipolar cycloaddition where the azide acts as the 1,3-dipole and the strained alkyne as the dipolarophile. rsc.org The high degree of ring strain in cyclooctynes significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures. nih.gov The rate of the SPAAC reaction can be influenced by the structure of the cyclooctyne and, to a lesser extent, by the position of the azide group on the sugar. researchgate.net For instance, modifying the cyclooctyne with electron-withdrawing groups can further enhance the reaction rate. nih.gov SPAAC has become a widely used tool for labeling azide-modified biomolecules, including those incorporating this compound, in living cells and organisms. nih.govrsc.org
Table 2: Comparison of Bioorthogonal Ligation Reactions for Azido Sugars This interactive table compares the key features of the Staudinger ligation and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
| Feature | Staudinger Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactants | Azide, engineered phosphine | Azide, strained cyclooctyne |
| Catalyst | None | None |
| Product | Amide linkage | Triazole linkage |
| Kinetics | Generally slower | Generally faster |
| Toxicity | Low | Low |
| Key Advantage | First widely used bioorthogonal ligation | Fast kinetics, no catalyst needed |
| Key Disadvantage | Slower reaction rates | Cyclooctyne probes can be sterically demanding |
| Data compiled from various sources on bioorthogonal chemistry. nih.govrsc.orgnih.govnih.gov |
Applications in Bioorthogonal Chemistry and Click Chemistry
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Azido-4-deoxyglucose Conjugates
The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, selectivity, and biocompatibility under mild aqueous conditions. glenresearch.comidtdna.comnih.gov This reaction involves the formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. researchgate.netresearchgate.netplos.org The azide group of this compound can be metabolically incorporated into cellular glycans, providing a chemical handle for subsequent bioconjugation. nih.govresearchgate.netresearchgate.net
Bioconjugation Strategies for Glycoproteins and Glycolipids
Metabolic oligosaccharide engineering (MOE) utilizes unnatural monosaccharides, such as this compound, which can be processed by cellular enzymatic pathways and incorporated into glycoproteins and glycolipids. nih.govnih.gov Once these azido-sugars are displayed on the cell surface or integrated into intracellular glycoconjugates, they serve as targets for CuAAC reactions. nih.gov By introducing an alkyne-modified reporter molecule, such as a fluorophore or a biotin (B1667282) tag, researchers can selectively label and visualize these glycoconjugates. nih.gov This strategy has been widely applied to study glycan trafficking, distribution, and dynamics in living systems. nih.govresearchgate.net While various azido-sugars have been successfully used for this purpose, the specific application of this compound follows the same well-established principles.
Table 1: Examples of Azido-Sugars Used in Metabolic Labeling
| Azido-Sugar | Application |
|---|---|
| N-azidoacetylmannosamine (ManNAz) | Labeling of sialic acid-containing glycoproteins. researchgate.netresearchgate.net |
| N-azidoacetylgalactosamine (GalNAz) | Labeling of O-GlcNAc modified proteins. researchgate.netresearchgate.net |
| N-azidoacetylglucosamine (GlcNAz) | Labeling of O-GlcNAc modified glycoproteins. researchgate.netresearchgate.net |
Labeling of Oligonucleotides and Nucleic Acids
The CuAAC reaction is also a powerful tool for the post-synthetic modification of oligonucleotides and nucleic acids. glenresearch.com DNA or RNA strands can be synthesized to include an alkyne-modified nucleobase. Subsequently, an azide-containing molecule, which could be a derivative of this compound, can be "clicked" onto the nucleic acid. glenresearch.comlumiprobe.com This approach allows for the attachment of various functionalities, including fluorescent dyes, quenchers, or other bioactive molecules, with high efficiency and specificity. idtdna.comlumiprobe.com The stability of the resulting triazole linkage makes it suitable for a wide range of biological applications. idtdna.com While the direct use of this compound for this purpose is not extensively documented, the modularity of the click chemistry platform allows for its potential application in creating novel nucleic acid conjugates. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Catalyst-Free Labeling
A significant advancement in click chemistry for live-cell applications is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction proceeds without the need for a cytotoxic copper catalyst, making it highly suitable for in vivo studies. nih.gov SPAAC utilizes strained cyclooctyne (B158145) reagents that react rapidly and selectively with azides.
Development of Cyclic Alkyne Reagents
The driving force for the SPAAC reaction is the relief of ring strain in the cyclic alkyne upon cycloaddition with an azide. Several generations of cyclooctyne reagents have been developed to optimize reaction kinetics and stability. Early examples include cyclooctyne (OCT) and its derivatives. More advanced reagents, such as dibenzocyclooctyne (DIBO), dibenzoazacyclooctyne (DBCO), and bicyclo[6.1.0]nonyne (BCN), exhibit significantly enhanced reaction rates, enabling efficient labeling at low concentrations. nih.gov
Table 2: Common Cyclic Alkynes for SPAAC
| Reagent | Description |
|---|---|
| Cyclooctyne (OCT) | First-generation strained alkyne. |
| Dibenzocyclooctyne (DIBO) | Improved reactivity over OCT. |
| Dibenzoazacyclooctyne (DBCO) | High reactivity and stability, commonly used for in vivo labeling. nih.gov |
In Vitro and Cellular Bioconjugation with this compound
The principles of metabolic labeling with azido-sugars are directly applicable to SPAAC-based detection. Cells can be cultured with this compound to incorporate the azide functionality into their glycans. nih.gov Subsequent treatment with a cyclooctyne-conjugated probe, such as a fluorescent dye, allows for the visualization of these glycans in their native environment without the need for a copper catalyst. nih.govnih.gov Studies with other azido-sugars, like 4-azido sialic acid, have demonstrated the successful use of SPAAC for real-time imaging of glycan dynamics on the surface of living cells. nih.gov These findings strongly suggest that this compound can be a valuable tool for similar investigations, providing a non-invasive method to study glycosylation. nih.govresearchgate.netkcl.ac.ukresearchgate.net
Development of Fluorescent and Affinity Probes Utilizing Azide Functionality
The azide group of this compound serves as a versatile chemical handle for the construction of sophisticated molecular probes, including fluorescent and affinity probes. nih.govnih.gov
The synthesis of fluorescent probes often involves conjugating a fluorophore to a molecule of interest. researchgate.netsemanticscholar.orgrsc.org this compound can be reacted with an alkyne-modified fluorophore via CuAAC or SPAAC to generate a fluorescent glucose analog. nih.gov Such probes are useful for imaging glucose uptake and metabolism in cells. For instance, near-infrared fluorescent dyes have been conjugated to 2-amino-2-deoxy-D-glucose for in vivo tumor imaging, highlighting the potential of sugar-based probes. nih.gov
Affinity probes are designed to bind specifically to a biological target, enabling its isolation and identification. nih.govnih.gov The glucose moiety of this compound can direct the molecule to glucose-binding proteins, such as glucose transporters. The azide group can then be used to attach a reporter tag, like biotin, or a photoactivatable crosslinking group. This strategy allows for the covalent capture and subsequent purification of the target protein, facilitating proteomic studies. nih.govnih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | CuAAC |
| Strain-Promoted Azide-Alkyne Cycloaddition | SPAAC |
| N-azidoacetylmannosamine | ManNAz |
| N-azidoacetylgalactosamine | GalNAz |
| N-azidoacetylglucosamine | GlcNAz |
| 6-azidofucose | 6AzFuc |
| Cyclooctyne | OCT |
| Dibenzocyclooctyne | DIBO |
| Dibenzoazacyclooctyne | DBCO |
| Bicyclo[6.1.0]nonyne | BCN |
Metabolic Chemical Reporting Mcr Using 4 Azido 4 Deoxyglucose and Analogs
Investigation of O-GlcNAc Modifications via Azido-Glucose Derivativesnih.govnih.govacs.orgresearchgate.netsigmaaldrich.comresearchgate.netnih.gov
The study of O-linked N-acetylglucosamine (O-GlcNAc) modifications, a dynamic and widespread form of intracellular glycosylation, has been significantly advanced by the use of azido-glucose derivatives. nih.govpnas.org These MCRs allow for the labeling and subsequent identification of O-GlcNAcylated proteins, providing insights into their roles in cellular regulation. pnas.orgnih.gov
Substrate Promiscuity of O-GlcNAc Transferase (OGT)acs.orgresearchgate.netsigmaaldrich.comnih.gov
A key enzyme in O-GlcNAcylation is O-GlcNAc Transferase (OGT), which catalyzes the addition of GlcNAc to proteins. nih.govsfu.ca Research has revealed that OGT exhibits a surprising degree of substrate promiscuity, meaning it can recognize and transfer not only the natural substrate, UDP-GlcNAc, but also various unnatural UDP-sugar analogs. researchgate.netnih.govsfu.ca
Studies have shown that OGT can utilize UDP-glucose (UDP-Glc) to modify proteins with O-linked glucose (O-Glc), albeit less efficiently than with UDP-GlcNAc. acs.orgsfu.ca This finding spurred investigations into other glucose analogs. For instance, OGT has been shown to transfer 2-azido-2-deoxy-D-glucose (GlcAz) and 6-azido-6-deoxy-glucose (6AzGlc) from their respective UDP-sugar donors to protein substrates both in vitro and in living cells. nih.govnih.govsfu.ca The labeling patterns observed with these azido-sugars are consistent with known O-GlcNAc modifications, further highlighting the broad substrate tolerance of OGT. nih.govnih.gov This promiscuity allows for the metabolic engineering of cytoplasmic and nuclear proteins with azido-sugars, enabling their subsequent detection and study. acs.orgsfu.ca
| Substrate Analog | OGT Activity | Key Finding |
| UDP-glucose (UDP-Glc) | Accepted | OGT can install O-linked glucose (O-Glc) onto proteins. acs.orgsfu.ca |
| UDP-2-azido-2-deoxy-D-glucose (UDP-GlcAz) | Accepted | OGT transfers GlcAz to proteins in vitro and in vivo. acs.orgsfu.ca |
| UDP-6-azido-6-deoxy-glucose (UDP-6AzGlc) | Accepted | OGT utilizes UDP-6AzGlc as a substrate, leading to labeling of O-GlcNAcylated proteins. nih.govnih.gov |
Metabolic Incorporation Pathways of Azido (B1232118) Sugarsnih.govnih.govacs.orgresearchgate.netresearchgate.net
For azido sugars to be incorporated into glycans, they must first be metabolized by the cell's endogenous biosynthetic machinery. nih.gov Typically, per-O-acetylated azido sugars are used because the acetyl groups increase their cell permeability. sigmaaldrich.com Once inside the cell, esterases remove the acetyl groups, and the free azido sugar enters the appropriate salvage pathway. sigmaaldrich.com
For example, azido analogs of GlcNAc can enter the hexosamine salvage pathway to be converted into their corresponding UDP-sugar donors. pnas.org However, some MCRs can bypass canonical pathways. For instance, 6-azido-6-deoxy-N-acetylglucosamine (6AzGlcNAc) cannot be phosphorylated at the 6-position, a key step in the standard GlcNAc salvage pathway. acs.org Instead, it is thought to be directly phosphorylated at the 1-hydroxyl position. acs.org Similarly, when cells are fed with per-O-acetylated 2-azido-2-deoxy-glucose (AcGlcAz), it is converted to UDP-GlcAz within the cell. sfu.ca This demonstrates the flexibility of cellular metabolism to accommodate and process these unnatural sugar analogs, making them effective reporters for glycosylation events. researchgate.net
Enzymatic Epimerization of MCRs and Its Impact on Specificity (e.g., GALE activity)acs.orgsigmaaldrich.comnih.gov
A significant challenge in using MCRs is the potential for enzymatic epimerization, which can reduce their specificity for a particular glycosylation pathway. acs.org The enzyme UDP-galactose-4'-epimerase (GALE) can interconvert UDP-GlcNAc and UDP-GalNAc. frontiersin.org This means that a GlcNAc-based MCR could be converted to a GalNAc analog and incorporated into different types of glycans, and vice versa. acs.org
For example, the widely used MCR for mucin-type O-linked glycosylation, GalNAz, can be epimerized by GALE to GlcNAz, leading to the labeling of both cell-surface and intracellular O-GlcNAc-modified proteins. acs.org This cross-reactivity complicates the interpretation of labeling results. To address this, researchers have developed strategies such as using GALE-deficient cell lines or designing MCRs that are resistant to epimerization. pnas.org For instance, introducing a fluorine atom at the 4-position of GalNAz (4FGalNAz) was explored to "lock" the stereochemistry and prevent epimerization by GALE. acs.org Similarly, modifications to the N-acyl side chain of GalNAc analogs have been shown to confer resistance to GALE-mediated epimerization. pnas.org These approaches aim to improve the specificity of MCRs for their intended glycosylation targets. pnas.org
Probing Cell-Surface Glycosylationnih.govacs.orgnih.gov
Azido sugars are valuable tools for probing the complex and dynamic landscape of cell-surface glycosylation. nih.govrsc.org Glycans on the cell surface, collectively known as the glycocalyx, play crucial roles in cell-cell communication, immune recognition, and pathogen interactions. nih.gov By feeding cells azido-sugar precursors, these unnatural sugars are incorporated into cell-surface glycoproteins and glycolipids. sigmaaldrich.comrsc.org
The azide (B81097) groups displayed on the cell surface can then be tagged with probes for various applications. nih.gov For example, fluorescent probes can be attached to visualize the distribution of glycans on the cell surface using microscopy or to quantify labeling using flow cytometry. acs.orgkcl.ac.uk This approach has been used to study dynamic changes in cell-surface glycosylation in various biological processes. acs.org For instance, N-azidoacetylmannosamine (ManNAz) is metabolized to the corresponding azido-sialic acid and incorporated into sialic acid-containing glycoproteins on the cell surface. kcl.ac.uk Similarly, N-azidoacetylglucosamine (GlcNAz) can be incorporated into cell-surface N-glycans. rsc.org The ability to specifically label and visualize cell-surface glycans provides a powerful method for investigating their structure and function in living systems. nih.gov
Dynamic Glycan Labeling and Profilingnih.gov
A key advantage of metabolic chemical reporting is the ability to perform dynamic labeling of glycans. nih.gov This allows researchers to study the synthesis, trafficking, and turnover of glycoproteins in real-time. kcl.ac.uk By introducing an azido-sugar to cells for a defined period, one can specifically label the glycans that are synthesized during that time window. kcl.ac.uk
This "pulse-chase" type of experiment can provide insights into the dynamics of glycosylation under different cellular conditions. For example, the rate of incorporation of an azido sugar into the glycan structure can be monitored over time to quantify the metabolic flux through a particular glycosylation pathway. kcl.ac.uk Furthermore, the labeled glycoproteins can be enriched and identified using proteomic techniques, providing a snapshot of the "glycoproteome" at a specific point in time. nih.gov This dynamic profiling has been instrumental in understanding how glycosylation patterns change in response to cellular stimuli, during development, and in disease states. nih.gov
Development of MCRs for Specific Glycosylation Classesacs.orgsigmaaldrich.comnih.gov
A major goal in the field of metabolic chemical reporting is the development of MCRs that are selective for specific classes of glycosylation, such as N-linked glycans, O-linked mucin-type glycans, or O-GlcNAc modifications. nih.govacs.org The lack of specificity of many first-generation MCRs, often due to metabolic interconversion, has been a significant hurdle. acs.org
To improve specificity, researchers have focused on modifying the structure of the MCRs to bias their metabolism towards a particular pathway or to make them better substrates for specific glycosyltransferases. acs.orgacs.org For example, 6AzGlcNAc was developed as a selective reporter for O-GlcNAcylated proteins because it bypasses the canonical GlcNAc salvage pathway and is not efficiently converted to other sugar analogs. acs.orgacs.org Similarly, modifications at the 2-position of glucose, such as in 2-azido-2-deoxy-glucose (2AzGlc), have also shown selectivity for O-GlcNAc modifications. nih.gov The development of these more specific MCRs is crucial for dissecting the distinct biological roles of different glycan classes. acs.org
| MCR | Target Glycosylation | Basis for Specificity |
| 6-azido-6-deoxy-N-acetylglucosamine (6AzGlcNAc) | O-GlcNAc | Bypasses canonical GlcNAc salvage pathway, limiting metabolic interconversion. acs.orgacs.org |
| 2-azido-2-deoxy-glucose (2AzGlc) | O-GlcNAc | Selectively incorporated into intracellular O-GlcNAc modifications. nih.gov |
| 4-deoxy-N-azidoacetylglucosamine (4dGlcNAz) | O-GlcNAc | Shows selectivity for O-GlcNAc modifications. ru.nl |
| N-(S)-azidopropionylgalactosamine (GalNAzMe) | O-GalNAc | Branched N-acylamide side chain confers resistance to GALE-mediated epimerization. pnas.org |
Enzymatic and Substrate Interaction Studies with 4 Azido 4 Deoxyglucose
Enzyme Inhibition Studies
The introduction of the azido (B1232118) moiety at the C-4 position, replacing the natural hydroxyl group, sterically and electronically alters the glucose molecule, often turning it into an inhibitor or a poor substrate for enzymes that normally recognize D-glucose.
4-Azido-4-deoxy-D-glucose has been identified as a potential inhibitor of lactose (B1674315) synthase. biosynth.comnih.gov Lactose synthase is a heterodimeric enzyme complex composed of a catalytic subunit, β-1,4-galactosyltransferase (β4GalT), and a regulatory subunit, α-lactalbumin. In the absence of α-lactalbumin, β4GalT transfers galactose to N-acetylglucosamine. However, in the presence of α-lactalbumin, the substrate specificity of β4GalT is switched, making D-glucose the preferred acceptor for galactose, resulting in the synthesis of lactose.
Research has shown that 4-azido-4-deoxy-D-glucose acts as an inhibitor of lactose synthase specifically when the full complex, including α-lactalbumin, is formed. nih.gov It does not inhibit the galactosyltransferase activity in the absence of α-lactalbumin. nih.gov This indicates that the azido-sugar specifically interferes with the glucose-binding site that becomes functional in the presence of the regulatory protein. The binding of 4-azido-4-deoxy-D-glucose to the enzyme complex is significantly weaker than that of D-glucose itself, which provides crucial mechanistic information. nih.govresearchgate.net
| Compound | Target Enzyme | Effect | Key Finding |
|---|---|---|---|
| 4-Azido-4-deoxy-D-glucose | Lactose Synthase (β4GalT + α-lactalbumin) | Inhibitor | Inhibition is dependent on the presence of α-lactalbumin. nih.gov |
| 4-Azido-4-deoxy-D-glucose | Lactose Synthase Complex | Weak Binding | Binds more weakly than D-glucose, suggesting the C4-OH group is critical for strong substrate binding. nih.govresearchgate.net |
The interaction of 4-azido-4-deoxyglucose extends beyond lactose synthase to other carbohydrate-processing enzymes.
Glycosidases: These enzymes catalyze the hydrolysis of glycosidic bonds. While many azido-sugars are explored as potential glycosidase inhibitors, specific data for this compound is limited. However, it has been reported to be a substrate for β-glucosidase. biosynth.com This suggests that while the C-4 modification can be inhibitory for some enzymes, others may tolerate it and process the molecule.
Glycosyltransferases: These enzymes are responsible for building complex glycan structures by transferring a monosaccharide from an activated nucleotide-sugar donor to an acceptor molecule. This compound can act as an acceptor substrate for lactose synthase, as discussed above. biosynth.com More broadly, glycosyltransferases often exhibit a degree of substrate promiscuity, allowing them to recognize and transfer modified sugars. sigmaaldrich.com For this compound to be used by other glycosyltransferases, it must first be converted into its activated form, UDP-4-azido-4-deoxyglucose. The ability of various glycosyltransferases to use such unnatural donor substrates is a cornerstone of metabolic glycoengineering.
Substrate Specificity of Glycosyltransferases for Azido Analogs
The utility of azido-sugars in biological studies hinges on the ability of cellular machinery, particularly glycosyltransferases, to recognize and incorporate them into glycans. Research has shown that many glycosyltransferases are surprisingly flexible in their substrate requirements. sigmaaldrich.comnih.gov
For instance, O-GlcNAc transferase (OGT), which typically uses UDP-GlcNAc, has been shown to tolerate modifications on the sugar donor and can utilize substrates like UDP-GlcAz (UDP-2-azido-2-deoxy-glucose). sfu.ca Similarly, studies on xylosyltransferase-I (XT-I) revealed it could accept UDP-4-azido-4-deoxy-xylose (UDP-XylAz), a non-native donor substrate, while the XT-II isoform could not, demonstrating isoenzyme-specific tolerance for azido-modifications at the C-4 position. nih.gov This promiscuity, however, is often accompanied by reduced efficiency compared to the natural substrate. The ability of β-1,4-galactosyltransferase (β4GalT7) to accept alternative donors like UDP-Xylose and UDP-Glucose, albeit with much lower activity, further illustrates this principle of substrate flexibility. nih.gov
This tolerance allows azido analogs like this compound, once converted to their nucleotide-sugar form, to be metabolically incorporated into cellular glycoproteins, enabling their subsequent detection and analysis via bio-orthogonal chemistry.
"Bump-and-Hole" Engineering and Unnatural Substrate Recognition
To overcome the often low efficiency and lack of specificity associated with glycosyltransferase promiscuity, researchers have developed a sophisticated strategy known as "bump-and-hole" engineering. schumann-lab.com This chemical genetics approach redesigns an enzyme-substrate pair for highly specific, orthogonal interaction within a complex biological system.
The core principle involves:
The "Bump": A natural substrate (e.g., a nucleotide sugar) is modified with a sterically bulky group, such as an azido-alkyl chain, creating a "bumped" substrate that is no longer recognized by the wild-type enzyme.
The "Hole": The active site of the target glycosyltransferase is mutated, typically by replacing large amino acid residues with smaller ones. This creates a "hole" that specifically and snugly accommodates the "bumped" substrate.
This engineered enzyme can now efficiently and selectively use the unnatural azido-sugar substrate, while wild-type enzymes in the cell cannot. schumann-lab.comwhiterose.ac.uk This strategy has been successfully applied to various glycosyltransferase families, including polypeptide GalNAc-transferases (GalNAc-Ts), to study the function of individual isoenzymes. schumann-lab.comacs.org By engineering a GalNAc-T with a "hole," it can be made to specifically use a "bumped" UDP-GalNAc analog bearing an azide (B81097), allowing for the precise labeling of its protein targets in living cells. acs.org This powerful technique enables researchers to map the substrates of specific glycosyltransferases and visualize glycan dynamics with high precision. whiterose.ac.uk
Mechanistic Insights into Enzyme-Substrate Complexes
Studying the interaction of this compound with enzymes provides valuable mechanistic insights into substrate recognition and catalysis. The case of lactose synthase is particularly illustrative. The observation that this compound binds far more weakly to the enzyme complex than D-glucose strongly implies that the equatorial hydroxyl group at the C-4 position is a critical recognition element for stable substrate binding. nih.govresearchgate.net This hydroxyl group likely participates in a key hydrogen-bonding network within the active site that correctly orients the substrate for the subsequent galactosyl transfer. The replacement of this -OH group with the larger, less polar azido group disrupts this crucial interaction, leading to reduced binding affinity and inhibition.
Furthermore, the biosynthesis of many deoxysugars proceeds through intermediates that are oxidized at the C-4 position (e.g., TDP-4-keto-6-deoxy-D-glucose). nih.gov Enzymes in these pathways have evolved to specifically recognize and manipulate this part of the sugar. Introducing an azido group at C-4 fundamentally alters the substrate's electronic and steric properties, preventing these enzymes from carrying out their catalytic cycles and providing a clear rationale for its inhibitory effects on certain pathways.
Integration into Glycoconjugate Synthesis and Glycobiology Research
Synthesis of Complex Oligosaccharides and Glycans Incorporating Azido (B1232118) Sugars
The synthesis of 4-Azido-4-deoxyglucose has been a subject of study for its potential as a precursor in creating more complex carbohydrate structures. One established method involves an SN2 displacement reaction on a protected galactose derivative. Specifically, the 4-methylsulfonyloxy group of methyl 2,3,6-tri-O-benzoyl-4-O-methylsulfonyl-alpha-D-galactopyranoside is displaced by an azide (B81097) ion, which results in an inversion of the configuration at the C4 position to yield the desired glucose configuration. nih.govresearchgate.net This process leads to the formation of methyl 4-azido-2,3,6-tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside, a key intermediate for further synthesis. nih.govresearchgate.net
The presence of the 2-azido group on glucose-based building blocks is particularly valuable for constructing 1,2-cis-α-glycosidic linkages, which are common in biologically important glycans but are synthetically challenging to create. researchgate.netmdpi.com Researchers have developed specific glycosylation methodologies to control the stereochemical outcome of these reactions. For instance, the use of methyl(phenyl)formamide (MPF) as an additive has been shown to promote high α-selectivity in the glycosylation of 2-azido-2-deoxyglucose building blocks, enabling the assembly of linear α-(1,4)-glucosamine tetrasaccharides. researchgate.net These synthetic strategies provide access to rare deoxy amino L-sugars and other complex oligosaccharides that are otherwise difficult to obtain. researchgate.net
The table below summarizes a key synthetic reaction for preparing a this compound intermediate.
| Starting Material | Reagent | Key Transformation | Product | Reference |
| Methyl 2,3,6-tri-O-benzoyl-4-O-methylsulfonyl-alpha-D-galactopyranoside | Sodium Azide (NaN₃) | SN2 displacement of the 4-methylsulfonyloxy group with azide, causing inversion of stereochemistry at C4. | Methyl 4-azido-2,3,6-tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside | nih.govresearchgate.net |
Development of Glycoconjugate Vaccines and Therapeutic Targets
The unique carbohydrate structures found on the surfaces of bacterial cells, which often differ significantly from those in humans, are prime targets for the development of vaccines and specific drugs. researchgate.netmdpi.com Glycoconjugate vaccines, which consist of a carbohydrate antigen covalently linked to a carrier protein, have proven effective in eliciting a robust, T-cell-dependent immune response against pathogenic bacteria. nih.govmdpi.com
Synthetic oligosaccharides that mimic the structures of bacterial surface glycans are crucial components for creating these vaccines. mdpi.com Azido sugars like this compound are instrumental as building blocks in the total synthesis of these bacterial antigens. For example, the synthesis of oligosaccharide fragments of the lipopolysaccharide from Bordetella pertussis or the repeating unit of the Acinetobacter baumannii AB5075 capsular polysaccharide relies on the assembly of rare sugars. researchgate.net By synthesizing these complex glycans, which can incorporate azido-sugar derivatives, researchers can produce the necessary carbohydrate epitopes for vaccine candidates. These synthetic antigens can then be conjugated to carrier proteins to enhance their immunogenicity. researchgate.netmdpi.com The development of vaccines against antibiotic-resistant bacteria, such as those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), is an area of urgent medical need where this approach is particularly relevant. nih.gov
Exploration of Bacterial Glycoproteins and Oligosaccharides
Bacterial glycoproteins and polysaccharides often contain rare deoxy amino sugars that are not found in human cells, and these structures are frequently linked to the bacteria's virulence. researchgate.netmdpi.com Understanding the structure and biosynthesis of these glycans is a key goal in microbiology. Azido-sugar building blocks, including derivatives of this compound, are vital for synthesizing these rare bacterial glycans for research purposes. researchgate.net
One notable example is the study of bacillosamine (2,4-diamino-2,4,6-trideoxy-D-glucose), a rare diamino sugar found in the N-linked glycans of pathogens like Campylobacter jejuni and the O-linked glycans of Neisseria gonorrhoeae. mdpi.comresearchgate.net The synthesis of oligosaccharides containing such unique monosaccharides often employs azido-protected intermediates to manage the reactive amino groups. For instance, the assembly of a heptasaccharide found in C. jejuni involved the stereoselective glycosylation of a di-azido-trideoxyglucose derivative. mdpi.com Access to these synthetic bacterial glycans allows for the investigation of their roles in pathogenesis and their potential as diagnostic markers or targets for therapeutic intervention. mdpi.com
The table below highlights bacterial species whose unique glycans are targets for research and development, often involving synthetic strategies that can utilize azido sugars.
| Bacterial Species | Associated Glycan Feature | Relevance | Reference |
| Campylobacter jejuni | N-linked glycans containing bacillosamine | Pathogenesis, Vaccine Development | mdpi.comresearchgate.net |
| Acinetobacter baumannii | Densely functionalized capsular polysaccharide | Target for glycoconjugate vaccines | researchgate.net |
| Pseudomonas aeruginosa | Exopolysaccharide Pel containing glucosamine (B1671600) linkages | Biofilm formation, Vaccine Development | researchgate.net |
| Bacteroides fragilis | Zwitterionic polysaccharides (ZPSs) | Immunomodulation, Vaccine Development | researchgate.net |
Probing Glycan Structures and Functions in Biological Systems
Metabolic oligosaccharide engineering (MOE) is a powerful technique used to study glycans in their natural biological context. nih.gov This method involves introducing a sugar analogue containing a bioorthogonal functional group—such as an azide—into cells. nih.govtocris.com The cell's own biosynthetic machinery then incorporates this "chemical reporter" into its glycoconjugates (glycoproteins and glycolipids). nih.govpnas.org
This compound and its derivatives can be used as such chemical reporters. smolecule.comvulcanchem.com Once the azido sugar is incorporated into cellular glycans, the azide group acts as a chemical handle. This handle allows for specific covalent modification through bioorthogonal reactions, most notably the Staudinger ligation or copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry"). nih.govpnas.orgpnas.org By attaching probes like fluorophores or biotin (B1667282) to the azide handle, researchers can visualize glycan dynamics in living cells, identify specific glycoproteins through proteomic analysis, or purify them for further study. nih.govvulcanchem.com
This approach has been used to study various aspects of glycosylation. For instance, UDP-4-azido-4-deoxy-D-glucose has been shown to be a substrate for glycosyltransferases, allowing the azido tag to be incorporated into nascent glycans. vulcanchem.com This enables the subsequent labeling of glycans like hyaluronan and heparosan for imaging or affinity purification. vulcanchem.com The ability to specifically label, track, and identify glycans and the proteins they modify provides invaluable insights into the roles of glycosylation in cell signaling, cell recognition, and disease. pnas.orgsmolecule.com
The table below details the steps and applications of using this compound as a metabolic probe.
| Step | Description | Purpose | Reference |
| 1. Administration | Azido-sugar precursors (e.g., peracetylated this compound) are fed to cells. | Introduce the chemical reporter into the cell's metabolic pathways. | nih.govpnas.org |
| 2. Metabolic Incorporation | Cellular enzymes process the azido sugar and incorporate it into various glycoconjugates. | Label nascent glycans with a bioorthogonal azide handle. | nih.govvulcanchem.com |
| 3. Bioorthogonal Ligation | The azide-tagged glycans are reacted with a probe (e.g., fluorophore-alkyne, biotin-alkyne) via click chemistry. | Covalently attach a detectable tag to the glycans. | tocris.comvulcanchem.compnas.org |
| 4. Detection / Analysis | Labeled glycoconjugates are visualized by microscopy, identified by mass spectrometry, or isolated for further analysis. | Study glycan localization, dynamics, and interactions. | nih.govpnas.orgvulcanchem.com |
Advanced Analytical Strategies Utilizing Azido Sugars
Proteomic Analysis of Labeled Proteins and Glycoproteins
Proteomic analysis is a cornerstone for identifying and quantifying the full complement of proteins in a biological sample. When combined with metabolic labeling using 4-Azido-4-deoxyglucose, it allows for the specific characterization of glycoproteins that have incorporated this sugar analog. The general workflow involves introducing the azido (B1232118) sugar to cells, allowing it to be integrated into newly synthesized glycans. Following this, cell lysates are prepared, and the azide-tagged glycoproteins are reacted with a biotin-alkyne probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with a biotin-cyclooctyne probe via strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov The biotinylated proteins can then be selectively captured and analyzed.
While the per-O-acetylated analog of its diastereomer, 4-azido-4-deoxy-galactose (Ac44AzGal), has been studied and shown not to result in significant protein labeling in certain mammalian cells frontiersin.org, detailed proteomic studies focusing specifically on glycoproteins labeled with this compound are not extensively documented in peer-reviewed literature. However, the principles of the techniques described below are broadly applicable to any metabolically incorporated azido sugar.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier tool for identifying proteins and their post-translational modifications from complex biological samples. frontiersin.org In the context of glycoproteins labeled with this compound, after enrichment of the labeled species, the proteins are typically digested into smaller peptides using an enzyme like trypsin. This mixture of peptides, which includes the modified glycopeptides, is then separated by liquid chromatography before being introduced into the mass spectrometer.
The mass spectrometer performs two stages of analysis (MS/MS). In the first stage (MS1), it measures the mass-to-charge ratio (m/z) of the intact peptides. In the second stage (MS2), specific peptides (precursor ions) are selected, fragmented, and the m/z of the resulting fragment ions are measured. The fragmentation pattern provides sequence information for the peptide backbone and can also reveal details about the attached glycan.
For glycopeptides labeled with this compound and subsequently tagged with a probe, the resulting MS/MS spectra would be analyzed by specialized software to identify the peptide sequence and the site of glycosylation. acs.orgsfu.ca Advanced fragmentation methods like Higher-energy C-trap Dissociation (HCD) and Electron Transfer Dissociation (ETD) are particularly useful for sequencing glycopeptides. bioglyco.com While comprehensive glycoproteomic datasets specifically for this compound are not widely published, studies on related azido sugars like 2-azido-2-deoxy-glucose (2AzGlc) have successfully used this approach to identify hundreds of O-GlcNAcylated proteins. sfu.ca
Table 1: Conceptual Data from LC-MS/MS Analysis of a Hypothetical this compound Labeled Glycopeptide This table illustrates the type of data that would be generated from an LC-MS/MS experiment. Specific data for this compound is not available.
| Identified Peptide Sequence | Modification Site | Precursor Ion (m/z) | Fragment Ions (Examples) | Inferred Protein Identity |
|---|---|---|---|---|
| VGALNVSN(glycan)K | Asn-123 | 1156.54 | y-ions, b-ions, Oxonium ions | Hypothetical Protein X |
Due to the low abundance of many glycoproteins, selective enrichment is a critical step before mass spectrometry analysis. frontiersin.org For proteins metabolically labeled with this compound, this is achieved by exploiting the high-affinity interaction between biotin (B1667282) and avidin (B1170675) proteins, such as streptavidin or Neutravidin.
After cellular labeling with the azido sugar, the azide (B81097) groups are conjugated to a biotin molecule carrying a reactive alkyne or cyclooctyne (B158145) group. nih.gov The entire protein lysate is then incubated with beads coated with Neutravidin. The biotin-tagged glycoproteins bind tightly to the beads, while unlabeled proteins are washed away. This process significantly concentrates the glycoproteins of interest. nih.gov The enriched proteins can then be eluted from the beads for subsequent analysis by mass spectrometry or Western blotting. To facilitate elution under mild conditions, often a cleavable linker is incorporated into the biotin probe. acs.orgsfu.ca
Table 2: Common Probes and Enrichment Reagents for Azido-Labeled Glycoproteins
| Reagent Type | Example | Function | Reference Principle |
|---|---|---|---|
| Affinity Tag | Alkyne-Biotin or DBCO-Biotin | Reacts with the azide group on the sugar to attach a biotin handle. | nih.gov |
| Enrichment Matrix | Neutravidin or Streptavidin Agarose Beads | Binds with high affinity to the biotin tag, capturing the labeled glycoproteins. | nih.gov |
| Cleavable Linker | Acid-cleavable or Diazobenzene-based linkers | Allows release of captured proteins from beads under specific chemical conditions, avoiding harsh denaturants. | acs.orgsfu.ca |
Fluorescence-Based Detection and Imaging (e.g., Flow Cytometry, In-gel Fluorescence)
Fluorescence-based methods provide powerful ways to visualize and quantify the uptake and incorporation of azido sugars into cellular glycoproteins. nih.gov These techniques rely on reacting the azide-tagged biomolecules with a fluorescent probe containing a compatible click chemistry handle.
Flow Cytometry: This technique allows for the high-throughput analysis of individual cells in a population. Cells are first incubated with this compound. After labeling, the cells are reacted with a fluorescent probe, such as a DBCO-fluorophore conjugate. nih.gov The fluorescence intensity of each cell is then measured as it passes through a laser beam in a flow cytometer. This provides quantitative data on sugar uptake at the single-cell level and can be used to identify subpopulations of cells with different metabolic activities. nih.gov
In-gel Fluorescence: This method is used to visualize labeled proteins separated by size. After metabolic labeling and cell lysis, the proteins in the lysate are reacted with a fluorescent alkyne or cyclooctyne probe. The protein mixture is then separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE). The gel is subsequently imaged using a fluorescence scanner, revealing bands that correspond to glycoproteins that have incorporated the azido sugar. frontiersin.orgnih.gov This provides a profile of the labeled glycoproteins within the cell. For instance, studies with the related compound Ac44AzGal showed it did not result in a detectable signal over background via in-gel fluorescence, indicating minimal incorporation into proteins in that specific context. frontiersin.org
Table 3: Research Findings on Fluorescence Detection of Azido Sugars Note: The findings below are for related azido sugars and illustrate the application of the technique, as specific data for this compound is limited.
| Technique | Azido Sugar Studied | Key Finding | Reference |
|---|---|---|---|
| Flow Cytometry | 6-azido-6-deoxy-D-galactose (6AzGal) | Demonstrated widespread cellular uptake in various tissues in vivo, with fluorescence signal proportional to GLUT activity. | nih.gov |
| In-gel Fluorescence | Ac34FGalNAz | Showed notable, though reduced, labeling of a variety of proteins in CHO cells compared to Ac4GalNAz. | nih.gov |
| In-gel Fluorescence | Ac44AzGal | Did not result in any signal over background, indicating a lack of robust metabolism-dependent protein labeling in mammalian cells. | frontiersin.org |
Western Blotting for Glycoprotein Visualization
Western blotting, or immunoblotting, is a widely used analytical technique to detect specific proteins in a sample. When combined with metabolic labeling, it can be adapted to visualize glycoproteins that have incorporated an azido sugar.
The workflow is similar to that for in-gel fluorescence. Proteins from cells labeled with this compound are first reacted with a biotin-alkyne or biotin-DBCO probe. The proteins are then separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is subsequently probed with an enzyme-conjugated streptavidin (such as Streptavidin-HRP), which binds to the biotin tag on the labeled glycoproteins. Addition of a chemiluminescent substrate allows for the visualization of the labeled proteins as bands on the membrane. nih.govfrontiersin.org This method can confirm the successful labeling of glycoproteins and reveal their molecular weights. researchgate.net Furthermore, by enriching the biotinylated proteins first and then performing a Western blot for a specific protein of interest, one can validate whether that particular protein is glycosylated with the azido sugar. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Azido (B1232118) Sugar Analogs with Enhanced Specificity
The success of metabolic oligosaccharide engineering hinges on the development of azido sugar analogs that are efficiently and selectively processed by cellular glycosylation machinery. nih.gov Future research is focused on creating novel analogs with improved properties, such as enhanced specificity for particular cell types, enzymatic pathways, or even individual glycosyltransferases.
One strategy involves the rational design of monosaccharide probes based on structural insights into enzyme-substrate interactions. For example, researchers have developed N-(S)-azidopropionylgalactosamine (GalNAzMe), which, due to its branched N-acylamide side chain, is not readily converted to its glucosamine (B1671600) epimer by the enzyme GALE. acs.org This structural modification allows for more specific labeling of O-GalNAc glycosylation. acs.org Similarly, the development of 4-deoxy-4-fluoro-GalNAz (4FGalNAz) was a structure-based approach to create a reporter for O-GlcNAc modifications that would be incompatible with epimerization by GALE. acs.org
Another approach is to modify the sugar backbone at different positions. The position of the azido group on the sugar ring can impact the rate of subsequent bioorthogonal reactions. researchgate.net For instance, studies have explored analogs like 6-azido-6-deoxy-GlcNAc and 2-azido-2-deoxy-glucose (2AzGlc) as selective reporters for O-GlcNAcylation. nih.gov Researchers have also synthesized a variety of azido-sugar analogs to probe glycans in specific organisms, such as pathogenic bacteria. nih.gov The choice of the azido sugar can determine which bacterial species incorporate the label, suggesting that differences in their glycosylation machinery can be exploited for species-specific targeting. nih.gov Furthermore, chemoenzymatic strategies are being used to create complex azido-analogs, such as those of the tumor-associated carbohydrate antigen (TACA) Globo H, to evaluate how site-specific modifications affect immunogenicity for vaccine development. acs.org
Future efforts will likely involve the synthesis of an even broader array of azido sugars, including those based on rare bacterial monosaccharides, to expand the toolkit for studying and targeting glycans in diverse biological contexts. nih.govresearchgate.net This includes creating analogs for applications like site-specific antibody-drug conjugation, where the extent of conjugation can be controlled by using different sugar analogs. nih.gov
Expansion of Bioorthogonal Chemistries for In Vitro and In Vivo Applications
The azide (B81097) group serves as a bioorthogonal handle, meaning it is chemically inert in biological systems but can be selectively reacted with an external probe. mdpi.comnih.gov The expansion and optimization of the reactions used for this purpose are critical for advancing the applications of azido sugars.
The first generation of bioorthogonal reactions included the Staudinger ligation and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry". researchgate.net The Staudinger ligation, which forms a stable amide bond between an azide and a modified triarylphosphine, was the first bioorthogonal reaction used for labeling glycans in living cells. researchgate.net While revolutionary, it suffers from slow reaction kinetics. nih.govresearchgate.net CuAAC is highly efficient and selective but its use in living organisms has been limited by the toxicity of the copper catalyst. researchgate.netnih.gov
To overcome these limitations, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. researchgate.net This "copper-free click chemistry" utilizes strained cyclooctynes that react rapidly with azides without the need for a toxic catalyst, making it highly suitable for applications in living cells and whole organisms like mice and zebrafish. mdpi.comresearchgate.netresearchgate.net The kinetics of SPAAC are crucial for studying dynamic processes, and significant effort has gone into developing cyclooctynes with faster reaction rates. researchgate.net
More recently, inverse-electron-demand Diels-Alder (IED-DA) ligations between tetrazines and strained alkenes have emerged as another powerful bioorthogonal tool. researchgate.net These reactions exhibit some of the fastest kinetics of any bioorthogonal transformation, making them ideal for tracking rapid biological events or labeling low-abundance molecules. nih.gov
Future directions in this area focus on several key goals:
Developing new bioorthogonal reactions: The search continues for new reaction pairs that offer even faster kinetics, greater stability, and smaller, less-perturbing reactive handles. acs.org
Improving existing reactions: Efforts are underway to enhance the properties of current reagents, such as developing new catalytic systems to reduce copper toxicity in CuAAC or designing novel cyclooctynes for faster SPAAC. mdpi.com
Creating "traceless" ligations: A significant goal is the development of bioorthogonal reactions that result in the formation of native chemical bonds, such as amides or esters, which would leave no trace of the chemical ligation process. acs.org
Enabling in situ formation of bioorthogonal handles: Researchers are exploring the possibility of engineering organisms to synthesize bioorthogonal functional groups themselves, which would overcome potential issues with the delivery of exogenous probes. acs.org
These advancements will continue to expand the scope of what can be studied using azido sugars, enabling more complex experiments in living systems with higher sensitivity and temporal resolution. nih.govresearchgate.net
Advanced Applications in Drug Discovery and Chemical Probe Development
The ability to metabolically label glycans with an azide handle has created powerful opportunities in drug discovery and the development of sophisticated chemical probes. nsf.gov The azido group can be used to attach a wide variety of molecules, including fluorophores for imaging, affinity tags for purification, or therapeutic agents for targeted delivery. mdpi.comacs.org
One major application is in the development of antibody-drug conjugates (ADCs). Researchers have devised workflows that combine metabolic glycoengineering with azido sugars and the introduction of new glycosylation sites on an antibody's constant (Fc) domain. nih.gov This allows for the site-specific attachment of a drug molecule to the antibody via the azide handle on the introduced glycan, resulting in well-defined, homogeneous ADCs. nih.gov This approach avoids the structural disruption and heterogeneity associated with traditional conjugation methods. nih.gov
Azido sugars are also central to the creation of activity-based protein profiling (ABPP) probes. mdpi.comresearchgate.net These probes typically contain a reactive group that covalently binds to the active site of a target enzyme and a bioorthogonal handle like an azide. mdpi.com After the probe labels active enzymes in a complex proteome, a reporter tag can be attached via click chemistry, allowing for the identification and quantification of active enzymes. mdpi.com This is a powerful tool for discovering enzyme inhibitors and understanding enzyme function in disease. acs.org
Furthermore, azido-functionalized molecules are being developed as imaging agents and biomarkers for disease detection. nsf.gov For example, azido-Globo H analogs have been synthesized and conjugated to carrier proteins to evaluate their potential as cancer vaccines, with the goal of eliciting an immune response against tumors expressing the Globo H antigen. acs.org The development of azide biosensors that can detect the release of azide ions in vivo could also help monitor the stability and potential toxicity of azido-based drugs. nsf.gov
Future work in this area will likely focus on:
Synthesizing novel azido-probes for specific biological targets, including rare bacterial sugars that are absent in humans, which could be exploited for developing targeted drugs against pathogens. researchgate.net
Expanding the use of in situ click chemistry, where bioorthogonal reactions are used to form drug-like molecules directly within a cell or organism at the site of a biological target. acs.org
Developing more sophisticated probes that can report on specific enzymatic activities or cellular states with high sensitivity and selectivity. nsf.govacs.org
Integration with Systems Glycobiology and Multi-Omics Approaches
To fully understand the complex roles of glycosylation in health and disease, it is essential to integrate glycomic data with information from other large-scale biological datasets, a field known as systems glycobiology. nih.gov The use of 4-azido-4-deoxyglucose and other analogs is a key enabling technology for this integrative approach, as it allows for the enrichment and identification of glycoproteins that can then be correlated with genomic, transcriptomic, and proteomic data. creative-proteomics.comnih.gov
Integrating glycomics with other omics provides a more comprehensive view of cellular processes and disease mechanisms. creative-proteomics.comunizg.hr For example, by correlating glycan profiles with gene expression data, researchers can identify genetic mutations or epigenetic changes that affect glycan biosynthesis pathways. creative-proteomics.com This can provide mechanistic insights into how altered glycosylation contributes to diseases like cancer. creative-proteomics.comnih.gov An integrated multi-omics study on Hepatitis B virus-associated hepatocellular carcinoma (HBV-HCC) combined transcriptomics, glycomics, and glycoproteomics to identify abnormal fucosylation as a key factor in disease progression. nih.gov
However, the integration of such diverse and complex datasets presents significant challenges. nih.govglycopedia.eu Glycans have inherently more complex structures than proteins or nucleic acids, requiring specialized data formats (like WURCS) and informatics tools for storage and analysis. glycopedia.eu The development of new analytical methods and statistical models is needed to effectively analyze different types of omics data together and build predictive models of disease. unizg.hr
Future directions in this field include:
Developing advanced glycoinformatics tools: New databases and computational tools are needed to analyze, visualize, and integrate large-scale glycosylation data. nih.govglycopedia.eu
Standardizing data formats: Establishing universal standards for representing and sharing glycomics data is crucial for facilitating data integration across different studies and platforms. glycopedia.eu
Building predictive models: The ultimate goal is to use integrated multi-omics data to build computational models that can predict how changes in the glycome affect cellular function and contribute to disease, leading to the discovery of new biomarkers and therapeutic targets. nih.govcreative-proteomics.com
By combining metabolic labeling using azido sugars with other high-throughput omics technologies, researchers are moving towards a holistic understanding of how the complex interplay of genes, proteins, and glycans governs biological systems. nih.govunizg.hr
Q & A
Q. What are the most reliable synthetic routes for 4-azido-4-deoxyglucose, and how can reaction efficiency be validated?
The synthesis typically involves azide substitution at the C4 position of glucose derivatives. A common approach is the nucleophilic displacement of a leaving group (e.g., triflate) using sodium azide in polar aprotic solvents like DMF . To validate efficiency, monitor reaction progress via thin-layer chromatography (TLC) and quantify yield using high-performance liquid chromatography (HPLC) or mass spectrometry (LC-MS). Purity should be confirmed by H/C NMR to ensure absence of side products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic techniques:
- NMR : Confirm substitution at C4 by observing the disappearance of the C4 hydroxyl proton (~3.4 ppm in glucose) and the appearance of azide-related signals .
- IR spectroscopy : Identify the characteristic azide stretch (~2100 cm) .
- Mass spectrometry : Verify molecular ion peaks ([M+H] at m/z 206.17) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in the lab?
Due to the azide group’s potential explosivity and toxicity:
Q. Which analytical methods are optimal for quantifying this compound in biological matrices?
Employ LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column to retain polar sugars. Use isotopically labeled analogs (e.g., C-glucose) as internal standards to correct for matrix effects . Validate the method with spike-recovery experiments in relevant biological fluids (e.g., cell lysates) .
Q. How does this compound interact with glucose transporters (GLUTs) in cellular uptake studies?
Design competitive uptake assays using radiolabeled H-glucose or fluorescent glucose analogs. Compare uptake rates of this compound in GLUT-overexpressing cell lines (e.g., HEK293-GLUT1) versus controls. Use inhibitors like cytochalasin B to confirm GLUT-specific transport .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in cell type, assay conditions, or azide stability. To address this:
- Standardize assays by controlling pH, temperature, and azide degradation (e.g., track azide levels via IR).
- Perform meta-analyses comparing studies that used identical protocols (e.g., GLUT inhibition assays) .
- Use isothermal titration calorimetry (ITC) to measure binding affinities directly, avoiding indirect activity readouts .
Q. What strategies optimize this compound for click chemistry applications in glycoprotein labeling?
Prioritize copper-free click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) to avoid cytotoxicity. Optimize reaction conditions (pH 7–8, 37°C) to balance labeling efficiency and sugar stability. Validate labeling specificity using knockout cell lines lacking target glycoproteins .
Q. How can computational modeling predict the metabolic fate of this compound in vivo?
Use molecular dynamics (MD) simulations to study interactions with enzymes like hexokinase or glucose-6-phosphate dehydrogenase. Pair this with kinetic modeling to predict accumulation in specific organelles (e.g., endoplasmic reticulum). Validate predictions via F NMR if using fluorinated analogs .
Q. What experimental designs mitigate off-target effects when using this compound as a glycosylation inhibitor?
Q. How can researchers adapt this compound for real-time tracking of glycosylation in live cells?
Conjugate the azide group to bioorthogonal probes (e.g., BODIPY-alkyne) for fluorescence imaging. Use super-resolution microscopy to visualize glycan distribution in subcellular compartments. Correlate spatial data with metabolic flux analysis to map glycosylation dynamics .
Key Considerations for Experimental Design
- Data Reproducibility : Document solvent purity, azide handling protocols, and instrument calibration to minimize variability .
- Ethical Compliance : For in vivo studies, ensure protocols adhere to institutional biosafety guidelines for azide use .
- Comparative Analysis : Benchmark this compound against analogs (e.g., 6-azido-6-deoxyglucose) to assess positional effects on biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
